molecular formula C12H17N3O2S B6995076 (5-Methyl-1,2-thiazol-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone

(5-Methyl-1,2-thiazol-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone

Cat. No.: B6995076
M. Wt: 267.35 g/mol
InChI Key: WQMMALODCPCQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-1,2-thiazol-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone is a synthetic organic compound that features a unique combination of a thiazole ring, a morpholine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2-thiazol-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone typically involves multi-step organic synthesis

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Morpholine Ring Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiazole precursor is replaced by a morpholine moiety.

    Azetidine Ring Formation: The azetidine ring is typically formed via cyclization reactions involving appropriate precursors, such as β-amino alcohols, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2-thiazol-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-1,2-thiazol-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiazole and morpholine rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Compounds with similar structures have shown activity in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5-Methyl-1,2-thiazol-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring, for example, is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1,2-thiazol-3-yl)-(3-piperidin-4-ylazetidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    (5-Methyl-1,2-thiazol-3-yl)-(3-pyrrolidin-4-ylazetidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of (5-Methyl-1,2-thiazol-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone lies in its combination of the thiazole, morpholine, and azetidine rings. This specific arrangement may confer unique chemical and biological properties, making it a valuable compound for research and development.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(5-methyl-1,2-thiazol-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-9-6-11(13-18-9)12(16)15-7-10(8-15)14-2-4-17-5-3-14/h6,10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMMALODCPCQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C(=O)N2CC(C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.